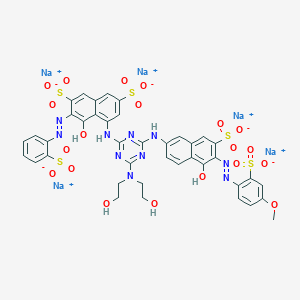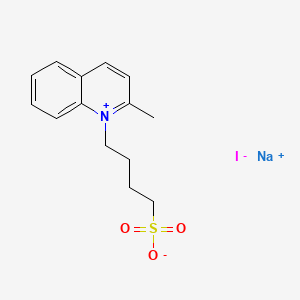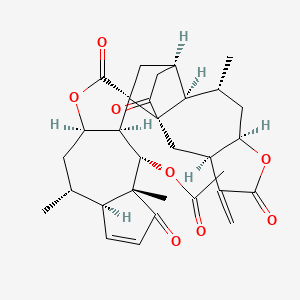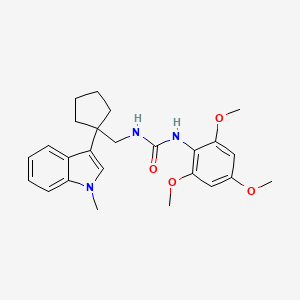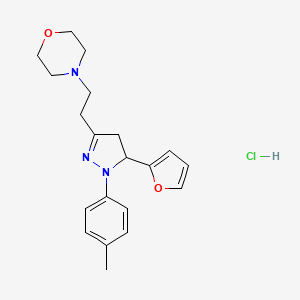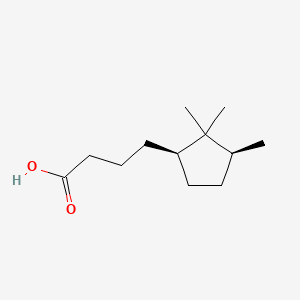
cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid: is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is a colorless liquid with a sweet aroma and is practically insoluble in water but slightly soluble in chloroform and methanol . This compound is used in various applications, including as a flavoring agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid involves the reaction of 2,2,3-trimethylcyclopentanol with butanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired cis-configuration of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation techniques to isolate and purify the final product. The production is optimized to achieve high yield and purity, often exceeding 97% .
Analyse Chemischer Reaktionen
Types of Reactions: cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized as a flavoring agent and in the preparation of alicyclic compounds for various industrial applications
Wirkmechanismus
The mechanism of action of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid involves its interaction with specific molecular targets and pathways. It acts as an antagonist to certain taste receptors, such as hTAS2R31 and hTAS2R43, which are involved in the perception of bitter taste . By binding to these receptors, the compound can modulate taste perception and potentially influence other physiological processes.
Vergleich Mit ähnlichen Verbindungen
4-(2,2,3-Trimethylcyclopentyl)butanoic acid: A closely related compound with similar chemical properties and applications.
2,2,3-Trimethylcyclopentanol: A precursor used in the synthesis of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid.
Uniqueness: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its effectiveness as a flavoring agent and its interactions with taste receptors .
Eigenschaften
CAS-Nummer |
1426542-57-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
4-[(1R,3S)-2,2,3-trimethylcyclopentyl]butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)/t9-,10+/m0/s1 |
InChI-Schlüssel |
LYFXCRCUENNESS-VHSXEESVSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](C1(C)C)CCCC(=O)O |
Kanonische SMILES |
CC1CCC(C1(C)C)CCCC(=O)O |
Dichte |
0.955-0.961 |
Physikalische Beschreibung |
Colourless liquid; Sweet aroma |
Löslichkeit |
Practically insoluble or insoluble in water Very slightly soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


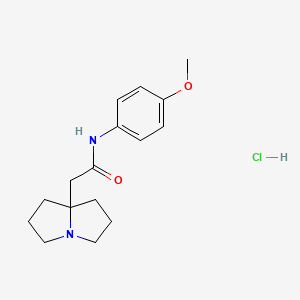
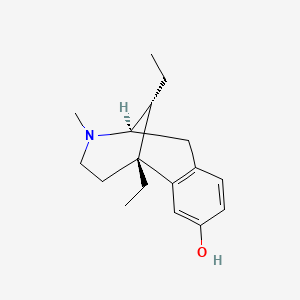

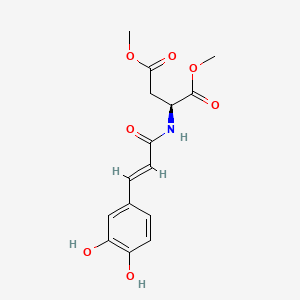

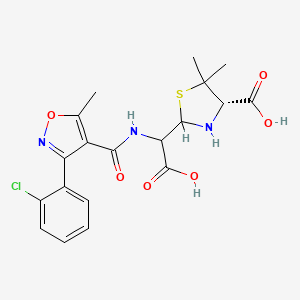
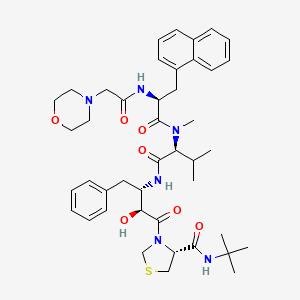
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

